REACTION_CXSMILES
|
[CH3:1][C:2]1([Li])[CH:6]=[C:5]([CH3:7])[C:4]([CH3:8])=[C:3]1[CH3:9].[CH3:11][Si:12]([CH3:15])(Cl)Cl>>[CH3:11][Si:12]([CH3:15])([CH:6]1[C:5]([CH3:7])=[C:4]([CH3:8])[C:3]([CH3:9])=[C:2]1[CH3:1])[CH:6]1[C:2]([CH3:1])=[C:3]([CH3:9])[C:4]([CH3:8])=[C:5]1[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(=C(C(=C1)C)C)C)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated for 5 days
|
Duration
|
5 d
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1C(=C(C(=C1C)C)C)C)(C1C(=C(C(=C1C)C)C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |